Product packaging for 3-(2-Aminoethyl)oxetan-3-ol(Cat. No.:CAS No. 1554288-33-3)

3-(2-Aminoethyl)oxetan-3-ol

Cat. No.: B2637583
CAS No.: 1554288-33-3
M. Wt: 117.148
InChI Key: PQIKHRFVWQGSGF-UHFFFAOYSA-N
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Description

Historical Context of Four-Membered Ring Heterocycles in Organic Synthesis

The study of heterocyclic compounds, cyclic structures containing atoms of at least two different elements, has been a cornerstone of organic chemistry since the 19th century. Within this vast field, four-membered ring heterocycles have presented both unique challenges and opportunities for synthetic chemists. The parent of the oxetane (B1205548) family, unsubstituted oxetane, was first synthesized in the 1870s. beilstein-journals.org The development of synthetic routes to other four-membered heterocycles followed, with the history of azetidine (B1206935) compounds, containing a nitrogen atom, dating back to at least 1907 with the Staudinger synthesis of β-lactams. jmchemsci.comjmchemsci.com Thietanes, the sulfur-containing analogues, also have a rich history of synthetic exploration, with significant methods for their preparation being developed from the mid-20th century onwards. researchgate.netnih.govwikipedia.org These strained ring systems were initially curiosities but have grown to become crucial components in various fields, particularly in medicinal chemistry.

The Oxetane Ring System: Structural Features and Ring Strain Considerations

The oxetane ring is a four-membered heterocycle containing one oxygen atom. Its structure is characterized by significant ring strain, a consequence of its constrained bond angles which deviate significantly from the ideal tetrahedral angle. The intrinsic ring strain of oxetane is approximately 106 kJ/mol (25.5 kcal/mol), which is comparable to that of an oxirane (epoxide) and substantially higher than that of its five-membered counterpart, tetrahydrofuran (B95107) (THF). beilstein-journals.orgmdpi.com

Initially thought to be planar, X-ray analysis later revealed that oxetane adopts a slightly puckered conformation to relieve some torsional strain. beilstein-journals.org The introduction of substituents on the ring can further influence this puckering. acs.org A key feature of the oxetane ring is the strained C-O-C bond, which makes the lone pairs of the oxygen atom more exposed. This structural attribute allows oxetanes to be potent hydrogen-bond acceptors, even more so than other cyclic ethers and many carbonyl-containing functional groups like ketones and esters. mdpi.com

Table 1: Comparison of Ring Strain in Cyclic Ethers and Cycloalkanes

CompoundRing SizeHeteroatomRing Strain (kcal/mol)
Oxirane3Oxygen27.3 beilstein-journals.org
Oxetane 4 Oxygen 25.5 beilstein-journals.org
Tetrahydrofuran5Oxygen5.6 beilstein-journals.org
Cyclopropane3None27.5
Cyclobutane4None26.3

This table provides a comparative view of the ring strain energies for selected cyclic ethers and their corresponding cycloalkanes.

Rationale for the Academic Investigation of 3-(2-Aminoethyl)oxetan-3-ol as a Synthetic Building Block

The academic and industrial interest in oxetane-containing compounds has surged, particularly in the field of medicinal chemistry. The oxetane motif is now recognized as a valuable "bioisostere" — a substituent that can replace another functional group without significantly altering the biological activity of the parent molecule, while potentially improving its physicochemical properties. Specifically, oxetanes have been successfully used as surrogates for gem-dimethyl and carbonyl groups. beilstein-journals.orgmdpi.comacs.org

The incorporation of an oxetane ring into a molecule can lead to profound and beneficial changes in properties critical for drug development, such as:

Aqueous Solubility: The polarity of the oxetane ring can enhance the solubility of a compound. acs.orgresearchgate.net

Metabolic Stability: Replacing metabolically vulnerable groups (like a gem-dimethyl group) with an oxetane can block sites of metabolism, thereby increasing the compound's half-life. acs.orgresearchgate.net

Lipophilicity: The introduction of the polar oxetane can modulate a molecule's lipophilicity (logP), which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgresearchgate.net

Conformational Preference: The rigid, three-dimensional structure of the oxetane ring can lock a molecule into a specific conformation that is favorable for binding to a biological target. mdpi.com

The compound This compound is a prime example of a building block designed to leverage these advantageous properties. Its structure is derived from oxetan-3-one, a key precursor for a wide array of 3-substituted oxetanes. nih.govresearchgate.net The rationale for its investigation is multifaceted:

Dual Functionality: It possesses two key functional groups. The tertiary alcohol on the oxetane ring and the primary amino group on the ethyl side chain. This dual functionality allows for a wide range of subsequent chemical modifications, making it a versatile scaffold for building more complex molecules.

Scaffold for Medicinal Chemistry: The 3-amino-substituted oxetanol core is a valuable pharmacophore. The oxetanol part can act as a bioisostere for a carboxylic acid, maintaining hydrogen bonding capabilities while altering acidity and lipophilicity. researchgate.netnih.gov The amino group provides a point of attachment for building out different molecular architectures, a common strategy in drug discovery. semanticscholar.org

Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can reduce the basicity (pKa) of the proximal amino group. acs.org This fine-tuning of basicity is often a critical step in optimizing a drug candidate's properties to reduce off-target effects or improve cell permeability.

In essence, this compound is not just a simple chemical compound but a strategically designed building block that offers synthetic chemists a tool to introduce the desirable properties of the oxetane ring while providing a reactive handle (the amino group) for further elaboration in the creation of novel chemical entities with potential therapeutic applications.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number1554288-33-3
Molecular FormulaC₅H₁₁NO₂
Molecular Weight117.15 g/mol

This table summarizes key identifiers and properties of the title compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B2637583 3-(2-Aminoethyl)oxetan-3-ol CAS No. 1554288-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-aminoethyl)oxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-2-1-5(7)3-8-4-5/h7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIKHRFVWQGSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 3 2 Aminoethyl Oxetan 3 Ol and Its Derivatives

Stability Profile of the Oxetane (B1205548) Ring under Various Reaction Conditions

The stability of the oxetane ring is a critical consideration in synthetic chemistry, as its propensity for ring-opening can be either a desired reaction pathway or an unwanted side reaction. The substitution pattern on the oxetane ring plays a significant role in its stability. acs.org

The oxetane ring generally exhibits greater stability under basic conditions compared to acidic conditions. chemrxiv.org However, the presence of substituents significantly modifies this behavior.

Basic Environments: The oxetane core is generally tolerant to a wide range of basic conditions. Ring-opening under basic conditions is typically slow and often requires harsh conditions such as high temperatures. For many 3,3-disubstituted oxetanes, the ring remains intact during reactions such as basic hydrolysis of esters at elevated temperatures (e.g., 60 °C). chemrxiv.org This stability allows for selective transformations of functional groups elsewhere in the molecule without disrupting the oxetane ring.

Acidic Environments: The oxetane ring is susceptible to ring-opening under acidic conditions, a reaction that is often facile due to the relief of ring strain upon protonation of the oxygen atom. beilstein-journals.org The stability of the oxetane in acidic media is highly dependent on the substitution pattern. While non-disubstituted oxetanes are generally stable above pH 1, 3,3-disubstituted oxetanes can exhibit stability even at pH 1. acs.org However, concentrated acids will readily promote ring-opening. acs.org Acid-catalyzed ring-opening can lead to the formation of 1,3-diols or other products depending on the nucleophiles present in the reaction mixture. acs.org For derivatives of 3-(2-Aminoethyl)oxetan-3-ol, the presence of the amino group can lead to intramolecular reactions under acidic conditions, potentially facilitating ring-opening.

Table 1: General Stability of 3,3-Disubstituted Oxetane Rings
ConditionStabilityObservations
Strongly Basic (e.g., NaOH, 60 °C)Generally StableTolerant to basic hydrolysis of esters. chemrxiv.org
Weakly Acidic (pH > 1)Generally Stable3,3-disubstituted oxetanes show good stability. acs.org
Strongly Acidic (e.g., concentrated H₂SO₄)UnstableFacile ring-opening occurs. acs.org

The oxetane ring itself is relatively robust towards many common oxidative and reductive reagents, allowing for the selective manipulation of other functional groups within the molecule.

Oxidative Conditions: The oxetane moiety is stable to a variety of oxidizing agents. For instance, the oxidation of primary alcohols to aldehydes or carboxylic acids using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be performed without affecting the oxetane ring. chemrxiv.org However, harsh oxidation conditions may lead to degradation.

Reductive Conditions: The stability of the oxetane ring under reductive conditions is more varied and depends on the specific reagents and reaction conditions. Catalytic hydrogenation (e.g., using Pearlman's catalyst, Pd(OH)₂/C) under high pressure is often well-tolerated and can be used to remove protecting groups like N-benzyl groups without affecting the oxetane. chemrxiv.org In contrast, reductions with strong hydride reagents like lithium aluminum hydride (LiAlH₄) can be problematic. While some reductions are successful at low temperatures (-78 °C to -50 °C), higher temperatures can lead to the decomposition of oxetane-containing compounds. chemrxiv.org Reductions of amides to amines using AlH₃ have been successful at low temperatures where LiAlH₄ failed. chemrxiv.org

Table 2: Compatibility of 3,3-Disubstituted Oxetanes with Common Reagents
Reaction TypeReagentOxetane Ring Stability
OxidationPCC, DMPStable chemrxiv.org
Harsh OxidantsPotential for Decomposition
ReductionCatalytic Hydrogenation (e.g., Pd(OH)₂/C, H₂)Stable chemrxiv.org
LiAlH₄Temperature Dependent (Decomposition at higher temperatures) chemrxiv.org
AlH₃Stable at low temperatures chemrxiv.org

Stereochemical Aspects of Oxetane Reactivity

The stereochemistry of reactions involving the oxetane ring is a crucial aspect, particularly when chiral centers are present or are being formed. The puckered nature of the oxetane ring influences the approach of reagents and the stereochemical outcome of reactions. The introduction of substituents on the ring can lead to a more puckered conformation. acs.org

Reactions at the C3 position of this compound, which is a prochiral center, can lead to the formation of chiral products. For instance, enzymatic or chiral catalyst-mediated reactions could potentially proceed with high stereoselectivity.

In ring-opening reactions, the stereochemical outcome is dependent on the reaction mechanism. Sₙ2-type ring-opening reactions typically proceed with inversion of configuration at the attacked carbon atom. libretexts.org For example, the intramolecular cyclization to form oxetanes via Williamson ether synthesis often proceeds with complete inversion of stereochemistry. acs.org In contrast, reactions that proceed through a more Sₙ1-like mechanism, which may be favored under strongly acidic conditions where a carbocationic intermediate can be stabilized, may lead to a mixture of stereoisomers. The stereocontrol in the ring-opening of oxetanes is a key challenge and an active area of research. acs.org

Key Reaction Pathways Involving the Oxetane Core

Ring-opening is the most characteristic reaction of the oxetane core, driven by the release of ring strain. beilstein-journals.org The regioselectivity and mechanism of ring-opening are highly dependent on the reaction conditions and the nature of the nucleophile. magtech.com.cn

Mechanisms:

Acid-Catalyzed Ring-Opening: Under acidic conditions, the oxygen atom of the oxetane is protonated, making it a better leaving group. libretexts.org The reaction can then proceed via a mechanism with significant Sₙ1 character. libretexts.org Nucleophilic attack occurs preferentially at the more substituted carbon atom that can better stabilize the developing positive charge. magtech.com.cn For an unsymmetrical oxetane like a derivative of this compound, this would likely involve cleavage of the C2-O or C4-O bond. The presence of the tertiary alcohol at C3 would electronically disfavor carbocation formation at this position.

Base-Catalyzed/Nucleophilic Ring-Opening: Under neutral or basic conditions, strong nucleophiles can attack one of the carbon atoms of the oxetane ring in an Sₙ2 fashion. magtech.com.cn In this case, the nucleophile will preferentially attack the less sterically hindered carbon atom. magtech.com.cn For 3-substituted oxetanes, this would typically be at the C2 or C4 position. The leaving group is an alkoxide, which is a poor leaving group, hence strong nucleophiles are generally required. libretexts.org

Control of Regioselectivity:

The control of regioselectivity in the ring-opening of unsymmetrical oxetanes is a key synthetic challenge.

Steric Control: With strong nucleophiles under neutral or basic conditions, the reaction is primarily under steric control, with the nucleophile attacking the less substituted carbon. magtech.com.cn

Electronic Control: Under acidic conditions, the reaction is under electronic control, with the nucleophile attacking the carbon atom that can best stabilize a positive charge. magtech.com.cn

For this compound, the presence of the hydroxyl and aminoethyl groups at the C3 position provides handles for directing the regioselectivity of ring-opening. For instance, intramolecular nucleophilic attack by the amino or hydroxyl group could be triggered under specific conditions, leading to the formation of new heterocyclic systems. Lewis acids can also be employed to activate the oxetane ring and control the regioselectivity of the ring-opening reaction. researchgate.net The choice of Lewis acid can influence which C-O bond is cleaved. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Oxetane Scaffold

While ring-opening reactions are prevalent, substitution reactions on the oxetane scaffold itself are also possible, particularly at the 3-position.

Electrophilic Substitution: Direct electrophilic substitution on the oxetane ring is not a common reaction pathway. However, electrophilic addition to a derivative of this compound containing a carbon-carbon double bond in the side chain is a plausible transformation. For instance, if the aminoethyl side chain were to be modified to an allyl group, electrophilic addition of reagents like halogens or hydrogen halides across the double bond would be expected. utdallas.edu

Nucleophilic Substitution: Nucleophilic substitution reactions are more relevant to the derivatives of this compound. For example, the hydroxyl group at the 3-position can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a nucleophile would lead to its displacement. However, such reactions on 3-hydroxyoxetanes can be complex and may be accompanied by ring-opening or rearrangement, especially under conditions that favor the formation of a carbocation at the 3-position. In the case of 3-aryloxetan-3-ols, SN1-type substitution with thiols and alcohols has been reported. acs.org

The following table provides examples of substitution reactions on oxetane derivatives.

Reaction TypeReagentSubstrateProduct
Nucleophilic Substitution (SN1)Thiophenol3-Aryloxetan-3-ol3-Aryl-3-(phenylthio)oxetane
Nucleophilic Substitution (SN2)Sodium Azide3-(Tosyloxy)oxetane3-Azidooxetane researchgate.net

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

The functional groups present in this compound and its derivatives offer opportunities for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the further elaboration of the molecule.

Carbon-Carbon Bond Formation: Carbon-carbon bonds can be formed at the 3-position of the oxetane ring, often starting from oxetan-3-one. For example, the addition of organometallic reagents like Grignard reagents or organolithium compounds to oxetan-3-one is a direct method to introduce a carbon substituent at the C3 position, as seen in the synthesis of 3-substituted oxetan-3-ols. nih.gov The Wittig reaction and Horner-Wadsworth-Emmons reaction on oxetan-3-one can be used to introduce carbon-carbon double bonds at the 3-position. chemrxiv.org Furthermore, reactions involving the enolate of oxetan-3-one can also be employed for C-C bond formation.

Carbon-Heteroatom Bond Formation: The amino and hydroxyl groups of this compound are primary sites for the formation of new carbon-heteroatom bonds. The primary amine can readily undergo reactions such as N-alkylation, N-acylation, and sulfonylation to form new C-N bonds. Similarly, the tertiary hydroxyl group can be O-alkylated or O-acylated to form ethers and esters, respectively. These transformations are standard functional group interconversions in organic synthesis. nih.govmdpi.com

The following table summarizes key bond-forming reactions applicable to the this compound scaffold and its precursors.

Reaction TypeReagent(s)Functional Group TargetedNew Bond Formed
Grignard AdditionR-MgXCarbonyl (in oxetan-3-one)C-C
Wittig ReactionPh₃P=CHRCarbonyl (in oxetan-3-one)C=C
N-AlkylationR-X, BaseAmino groupC-N
N-AcylationRCOCl, BaseAmino groupC-N
O-AlkylationR-X, BaseHydroxyl groupC-O

Strategic Utilization of 3 2 Aminoethyl Oxetan 3 Ol in Advanced Organic Synthesis

The 3,3-Disubstituted Oxetane (B1205548) Motif as a Rigid Scaffold in Molecular Design

The 3,3-disubstituted oxetane motif is increasingly recognized for its role as a rigid scaffold in molecular design, offering a distinct three-dimensional geometry. acs.org Unlike the more flexible gem-dimethyl group for which it often serves as a bioisostere, the oxetane ring introduces a degree of conformational constraint. atlantis-press.combeilstein-journals.org This rigidity stems from the inherent strain of the four-membered ring, which limits bond rotation and puckering, resulting in a more defined spatial arrangement of substituents. acs.org

The introduction of two substituents at the C3 position of the oxetane ring further enhances this rigidity, providing a stable platform for the precise orientation of functional groups. This has profound implications in medicinal chemistry, where the defined vectoral projection of pharmacophoric elements can lead to improved binding affinity and selectivity for biological targets. acs.orgdoi.org The oxetane ring's polarity and ability to act as a hydrogen bond acceptor also contribute to its utility as a scaffold, influencing properties like aqueous solubility and metabolic stability. atlantis-press.comnih.gov

Key Characteristics of the 3,3-Disubstituted Oxetane Scaffold:

PropertyDescriptionReference
Rigidity The strained four-membered ring restricts conformational flexibility, leading to a well-defined three-dimensional structure. acs.org
Polarity The ether oxygen introduces polarity, which can enhance aqueous solubility. acs.org
Hydrogen Bond Acceptor The oxygen lone pairs can participate in hydrogen bonding interactions. acs.org
Metabolic Stability The oxetane ring is often more resistant to metabolic degradation compared to other functional groups. atlantis-press.com
Bioisosterism It can serve as a replacement for gem-dimethyl or carbonyl groups, offering improved physicochemical properties. beilstein-journals.orgnih.gov

Role of 3-(2-Aminoethyl)oxetan-3-ol as a Versatile Chiral Building Block

While this compound itself is achiral, its synthetic derivatives can be readily transformed into chiral building blocks, expanding its utility in asymmetric synthesis. The presence of both a primary amine and a tertiary alcohol provides two distinct points for functionalization and the introduction of chirality. For instance, the amino group can be acylated with a chiral carboxylic acid, or the hydroxyl group can be derivatized with a chiral auxiliary.

Furthermore, the development of enantioselective methods for the synthesis of substituted oxetanes has provided access to chiral oxetane-containing building blocks. beilstein-journals.org These chiral synthons are invaluable for the construction of enantiomerically pure complex molecules, where precise control over stereochemistry is crucial for biological activity. The ability to generate and incorporate chiral 3,3-disubstituted oxetane motifs allows for the exploration of chemical space with a high degree of stereochemical diversity.

Incorporation into Complex Molecular Architectures

The unique structural and chemical properties of this compound and its derivatives make them valuable building blocks for the synthesis of complex molecular architectures. Their incorporation can impart desirable physicochemical properties and provide access to novel structural motifs.

The reactivity of the oxetane ring can be harnessed to construct intricate polycyclic and spirocyclic systems. doi.org Ring-opening reactions of oxetanes, often promoted by Lewis or Brønsted acids, can generate reactive intermediates that undergo subsequent cyclization reactions. beilstein-journals.org For example, intramolecular nucleophilic attack on an activated oxetane can lead to the formation of a new ring fused to the original oxetane-containing scaffold.

Spirocyclic systems, where two rings share a single atom, are another important class of molecules accessible from oxetane precursors. beilstein-journals.org The synthesis of spiro-oxetanes can be achieved through various methods, including [2+2] cycloadditions and intramolecular cyclizations. beilstein-journals.org For instance, a one-step synthesis of spirooxindole 2,2-disubstituted oxetanes has been reported via an addition/substitution cascade. beilstein-journals.org These complex, three-dimensional structures are of significant interest in drug discovery due to their conformational rigidity and novel chemical space.

The primary amino group of this compound provides a convenient handle for its incorporation into amino acid-like structures. doi.org By coupling the amino group with a suitable carboxylic acid derivative, novel functionalized amino acids can be synthesized. These oxetane-containing amino acids can then be used in peptide synthesis to create peptides with modified backbones and potentially enhanced properties.

For example, the aza-Michael addition of NH-heterocycles to methyl 2-(oxetan-3-ylidene)acetate has been utilized to prepare new heterocyclic amino acid derivatives. semanticscholar.org This approach allows for the introduction of diverse heterocyclic moieties onto the oxetane scaffold, leading to a wide range of functionalized amino acid building blocks. semanticscholar.org The synthesis of these non-natural amino acids expands the toolbox for peptide design and the creation of novel peptidomimetics. nih.govresearchgate.net

The incorporation of the this compound motif into peptidomimetics offers a strategy to overcome some of the limitations of natural peptides, such as susceptibility to enzymatic degradation. The oxetane unit can act as a non-hydrolyzable surrogate for a peptide bond, maintaining the hydrogen bond donor/acceptor pattern found in proteins. nih.gov

Synthetic strategies for integrating oxetanes into peptide backbones often involve the use of standard peptide coupling techniques. nih.gov For instance, an oxetanyl amino acid can be coupled with a natural amino acid to form a dipeptide analog. nih.gov These oxetanyl peptides have been shown to be stable to a variety of reaction conditions, highlighting the robustness of the embedded amino oxetanyl fragment. nih.gov This stability, coupled with the unique conformational constraints imposed by the oxetane ring, makes these peptidomimetics attractive scaffolds for drug discovery.

Oxetane-Based Reactive Monomers in Polymer and Materials Chemistry (e.g., Photonic Films)

The strained nature of the oxetane ring makes it susceptible to ring-opening polymerization, a property that is exploited in polymer and materials chemistry. chemscene.com Oxetane monomers can undergo cationic photopolymerization to produce polymers with a range of desirable properties, including high mechanical strength and thermal stability. chemscene.comresearchgate.net

The reactivity of oxetane monomers is influenced by the substituents on the ring. For example, the basicity of the heterocyclic oxygen in oxetane is higher than that of epoxides, which can lead to a lower activation energy in the propagation step of polymerization. researchgate.net This has led to the development of highly reactive oxetane monomers for applications in radiation curing, where they have the potential to replace acrylic monomers. radtech.org

Oxetane-based polymers have found applications in various fields, including coatings, adhesives, and elastomers. chemscene.com Furthermore, the unique optical properties of some oxetane-containing polymers make them suitable for applications in photonics. For instance, the incorporation of specific chromophores into an oxetane polymer backbone could lead to materials with tailored refractive indices or other optical properties, making them promising candidates for the fabrication of photonic films and other optical devices.

Mechanistic and Theoretical Investigations of 3 2 Aminoethyl Oxetan 3 Ol Reactivity

Computational Chemistry Approaches to Understand Reaction Energetics and Pathways

Computational chemistry provides powerful tools to probe the structure and reactivity of oxetane-containing molecules. Through quantum mechanical calculations, researchers can model reaction profiles, analyze transition states, and understand the electronic factors governing the behavior of compounds like 3-(2-Aminoethyl)oxetan-3-ol. nsps.org.ng

The oxetane (B1205548) ring possesses significant ring strain, estimated to be around 25.5 kcal/mol (106-107 kJ/mol). beilstein-journals.orgutexas.edunih.gov This value is comparable to that of epoxides (oxiranes) and substantially higher than that of less strained cyclic ethers like tetrahydrofuran (B95107) (THF). beilstein-journals.orgnih.govresearchgate.net This inherent strain is a primary driver for the ring-opening reactions that characterize oxetane chemistry. acs.org

Quantum mechanical studies, often employing Density Functional Theory (DFT), reveal that the oxetane ring is not planar but adopts a puckered conformation. beilstein-journals.orgutexas.edu This puckering is influenced by substituents on the ring; 3-substitution, as in this compound, tends to increase the degree of puckering to minimize eclipsing interactions. utexas.edu

The stability of the oxetane ring is highly dependent on its substitution pattern. nih.gov Studies have consistently shown that 3,3-disubstituted oxetanes exhibit greater stability, particularly towards external nucleophiles. nih.govnih.gov This enhanced stability is attributed to steric hindrance, where the substituents block the trajectory of an incoming nucleophile towards the C-O σ* antibonding orbital, which is necessary for ring opening. nih.gov In the case of this compound, the presence of both a hydroxyl group and an aminoethyl group at the C3 position contributes to this stabilizing effect. However, the presence of internal nucleophiles (the amino and hydroxyl groups) can still render the molecule susceptible to intramolecular ring-opening, especially under acidic conditions. nih.govnih.gov

Computational modeling is instrumental in elucidating the transition states of reactions involving oxetanes. For ring-opening reactions, DFT calculations have shown that the process typically proceeds via a classic SN2 mechanism. researchgate.net This is characterized by a transition state with a nearly linear arrangement of the incoming nucleophile, the carbon atom being attacked, and the departing oxygen atom. researchgate.net

In the context of this compound, functionalization can occur at the amino group or the hydroxyl group, or it can involve the oxetane ring itself. Ring-opening reactions are often catalyzed by Brønsted or Lewis acids. nih.gov Theoretical studies suggest that acid catalysis proceeds by protonation of the oxetane oxygen, which lowers the activation energy for nucleophilic attack. The amino group on the side chain of this compound can potentially act as an internal nucleophile, leading to an intramolecular ring-opening and the formation of a new heterocyclic system, such as a substituted piperidine. Computational studies can map the energy landscape for such intramolecular pathways, comparing them to intermolecular reactions to predict the most likely product under given conditions.

The three-dimensional conformation of this compound significantly impacts its reactivity. The molecule possesses a flexible ethylamino side chain attached to the puckered oxetane ring. Conformation analysis, using computational methods, can identify the lowest energy conformers. These are likely to be stabilized by intramolecular hydrogen bonds, for instance, between the amino group and the hydroxyl group, or between the amino group and the oxetane oxygen.

The preferred conformation dictates the accessibility of the reactive sites. For example, a conformation that places the amino group in close proximity to one of the oxetane carbons could facilitate an intramolecular SN2 ring-opening reaction. Conversely, a conformation where the side chain is extended away from the ring might favor intermolecular reactions. The orientation of the oxygen lone pairs, which is a key factor in its hydrogen-bond accepting ability, is also determined by the ring's puckered conformation. beilstein-journals.orgnih.gov Understanding the population of different conformers and the energy barriers between them is therefore essential for predicting the chemical behavior of the molecule.

Kinetic Studies of Key Synthetic Transformations

Kinetic studies provide quantitative data on reaction rates, offering insights into reaction mechanisms and helping to optimize synthetic protocols.

The formation of the oxetane ring itself, typically via an intramolecular Williamson ether synthesis from a 1,3-diol precursor, is a key transformation. Kinetic studies have shown that the formation of four-membered rings is generally slower than the formation of analogous three-, five-, or six-membered rings. acs.org This makes the cyclization step a critical, and often rate-limiting, part of the synthesis.

Kinetic investigations of oxetane ring-opening reactions reveal a strong dependence on several factors. The reaction rate is significantly influenced by the nature of the nucleophile and the presence of catalysts. Acid-catalyzed ring-opening is a common and kinetically favorable pathway. researchgate.net For this compound, the rate of ring-opening would be expected to increase at lower pH due to protonation of the oxetane oxygen. Kinetic analysis can help distinguish between different possible mechanisms, such as external catalysis versus autocatalysis by the molecule's own amino group. Comparing the rates of intramolecular versus intermolecular reactions under various conditions provides a quantitative basis for controlling the reaction outcome. For instance, kinetic studies on related systems have explored the effect of pH and reactant concentrations on reaction rates to elucidate the mechanism. nih.gov

Spectroscopic Characterization for Mechanistic Elucidation (e.g., Advanced NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for identifying reactants, intermediates, and products, thereby providing crucial evidence for proposed reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the structural characterization of this compound and its derivatives.

¹H NMR: The proton spectrum would show characteristic signals for the non-equivalent methylene (B1212753) protons of the oxetane ring, typically appearing as multiplets in the region of 4.0-5.0 ppm. The protons of the ethyl bridge would appear as distinct multiplets, likely in the 1.5-3.0 ppm range. The protons on the nitrogen of the amino group and the oxygen of the hydroxyl group are exchangeable and would appear as broad singlets, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The carbon spectrum would confirm the presence of the four unique carbon environments: the quaternary carbon of the oxetane ring bonded to the hydroxyl and aminoethyl groups (C3), the two methylene carbons of the oxetane ring (C2 and C4), and the two carbons of the ethyl side chain.

Advanced NMR Techniques: Two-dimensional NMR experiments are vital for unambiguous structural assignment and mechanistic studies.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the aminoethyl side chain to the oxetane ring.

ADEQUATE (Adequate Sensitivity Double-Quantum Spectroscopy): While less common due to sensitivity limitations, 1,1-ADEQUATE experiments can definitively establish carbon-carbon connectivity, providing unambiguous proof of the carbon skeleton. researchgate.net

By tracking the appearance and disappearance of specific NMR signals during a reaction, one can follow the transformation of the starting material into products and identify any transient intermediates.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula C₅H₁₁NO₂. In mechanistic studies, MS can be used to identify products and intermediates, even those present in minute quantities. The fragmentation pattern can also offer structural clues; for instance, cleavage of the aminoethyl side chain or fragmentation patterns indicative of ring-opening would be expected.

The following table summarizes the expected NMR data for this compound.

Atom Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm) Key HMBC Correlations
Oxetane CH₂ (C2/C4)~4.2 - 4.8 (m, 4H)~75 - 80H on C2/C4 to C3, C4/C2
Oxetane C-OH (C3)-~70 - 75H on C2/C4 to C3; H on Cα to C3
Ethyl CH₂-C (Cα)~1.8 - 2.2 (m, 2H)~35 - 40H on Cα to C3, Cβ
Ethyl CH₂-N (Cβ)~2.8 - 3.2 (m, 2H)~40 - 45H on Cβ to Cα
OHVariable (broad s, 1H)--
NH₂Variable (broad s, 2H)-H on Cβ to Cα

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Routes to 3-(2-Aminoethyl)oxetan-3-ol

While this compound is commercially available, the development of more efficient, scalable, and stereocontrolled synthetic routes is a critical area for future research. Current general approaches to 3,3-disubstituted oxetanes often rely on the functionalization of oxetan-3-one or intramolecular cyclization strategies like the Williamson etherification. doi.orgthieme-connect.de

Future research should focus on several key areas to improve access to this specific building block:

Asymmetric Synthesis: Developing catalytic enantioselective methods is a high-priority objective. The desymmetrization of prochiral oxetanes using chiral catalysts, such as chiral phosphoric acids, has proven effective for creating chiral 3-substituted oxetanes and could be adapted for this purpose. researchgate.netacs.org An enantioselective addition of a protected aminoethyl nucleophile to oxetan-3-one would provide access to chiral this compound, a valuable asset for medicinal chemistry.

Convergent and Atom-Economical Routes: Research into convergent strategies that construct the molecule in fewer steps with minimal protecting group manipulations is needed. A potential route could involve the catalytic [2+2] cycloaddition (Paternò-Büchi reaction) between a suitable N-protected amino-ketone and an alkene, a strategy known for its versatility and atom economy. acs.orgnih.gov

Late-Stage Functionalization: Another avenue involves developing methods to introduce the aminoethyl group onto a pre-existing oxetan-3-ol (B104164) scaffold. This could circumvent challenges associated with the reactivity of the free amine during ring formation.

A comparison of potential synthetic strategies is outlined below:

Synthetic StrategyKey PrecursorsPotential AdvantagesResearch Challenges
Asymmetric Nucleophilic AdditionOxetan-3-one, Chiral Catalyst, Aminoethyl NucleophileDirect access to enantioenriched product. researchgate.netOptimization of catalyst and reaction conditions for high enantioselectivity.
Convergent [2+2] CycloadditionN-protected Amino-ketone, Alkene, PhotosensitizerHigh atom economy; potential for rapid assembly. nih.govControl of regioselectivity and diastereoselectivity.
Intramolecular Cyclization (Williamson Etherification)Substituted 1,3-diol or HalohydrinEstablished and reliable method for oxetane (B1205548) formation. thieme-connect.deRequires multi-step preparation of the linear precursor.
Gold-Catalyzed CyclizationSubstituted Propargylic AlcoholMild conditions and high efficiency for forming the oxetane-3-one precursor. atlantis-press.comSubsequent functionalization to add the aminoethyl group is still required.

Exploration of Unconventional Reactivity Patterns

The inherent ring strain of oxetanes dictates much of their reactivity, which typically involves ring-opening reactions initiated by acid or base catalysis. acs.org However, the specific arrangement of functional groups in this compound—a primary amine and a tertiary alcohol—presents opportunities for exploring reactivity beyond simple ring cleavage.

Future research should investigate:

Intramolecular Cascade Reactions: The nucleophilic amine and hydroxyl group are perfectly positioned to participate in intramolecular reactions. For instance, acid catalysis could promote the formation of an oxetane carbocation, which could be trapped by the pendant amine to form novel bicyclic or spirocyclic nitrogen-containing heterocycles. nih.govnih.gov This would be a powerful strategy for rapidly building molecular complexity from a single, simple starting material.

Radical-Mediated Transformations: While polar ring-opening reactions are common, radical-based pathways for oxetanes are less explored but emerging. bohrium.comchemrxiv.org Cobalt-catalyzed methods have recently shown the ability to generate nucleophilic radicals from oxetanes, enabling new types of bond formations. chemrxiv.orgacs.org Investigating the behavior of this compound under such conditions could lead to novel and regiocomplementary transformations.

Biselectrophilic Reactivity: 3-Aryloxetan-3-ols have been shown to act as 1,2-bis-electrophiles in annulation reactions with bis-nucleophiles to form 1,4-dioxanes. nih.gov It is conceivable that under the right catalytic conditions, this compound could undergo analogous transformations, where both the oxetane ring and the hydroxyl group are activated for sequential nucleophilic attack, providing a direct route to complex heterocyclic systems.

Expansion of Applications in Diverse Areas of Synthetic Chemistry

The true value of a building block is demonstrated by its utility in constructing a wide array of functional molecules. chemrxiv.org While oxetanes are established in medicinal chemistry, the bifunctional nature of this compound opens doors to broader applications. nih.govnih.gov

Emerging areas of application to be explored include:

Scaffolds for Medicinal Chemistry: The compound is an ideal starting point for creating libraries of novel compounds for drug discovery. The primary amine can be readily acylated, alkylated, or used in reductive aminations, while the tertiary alcohol can be functionalized or used as a hydrogen-bond donor. This allows for the synthesis of diverse structures, including oxetane-containing amide isosteres, which are of high interest. nih.gov

Ligand Development for Catalysis: The combination of a nitrogen donor (amine) and an oxygen donor (alcohol) in a conformationally restricted framework makes this compound an attractive candidate for the development of novel chiral ligands for asymmetric catalysis.

Functional Monomers in Polymer Science: The dual functionality allows this compound to act as a monomer for creating advanced polymers. For example, the amine and alcohol could be used to synthesize polyamides or polyesters containing pendant oxetane groups, which could influence the material's physical properties or provide sites for further modification. Research on nitramino oxetane polymers for energetic materials highlights the utility of functional oxetane backbones. rsc.orgrsc.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

To accelerate the discovery and application of this compound, advanced computational modeling will be an indispensable tool. nih.gov Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the molecule's behavior and guide experimental efforts. researchgate.net

Future computational studies should focus on:

Predicting Reaction Pathways: Modeling can be used to predict the feasibility and outcomes of the novel synthetic routes and unconventional reactions proposed above. By calculating activation barriers and reaction energies, researchers can identify the most promising experimental conditions and avoid unproductive pathways. researchgate.net This is particularly valuable for understanding complex cascade reactions or predicting the regioselectivity of ring-openings.

Conformational Analysis and Property Prediction: Computational tools can determine the preferred three-dimensional conformations of molecules derived from this compound. This is crucial in medicinal chemistry for predicting how a drug candidate might interact with a biological target. nih.gov Furthermore, key physicochemical properties like solubility, lipophilicity, and pKa can be calculated, helping to rationalize the benefits of incorporating this oxetane motif and to design molecules with improved drug-like properties. nih.gov

Understanding Catalyst-Substrate Interactions: For the development of new catalytic syntheses or applications in asymmetric catalysis, modeling can elucidate the precise interactions between a catalyst and the oxetane substrate. This knowledge is key to designing more efficient and selective catalysts.

By pursuing these interconnected research avenues, the scientific community can fully harness the synthetic potential of this compound, transforming it from a simple building block into a cornerstone for innovation across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(2-Aminoethyl)oxetan-3-ol, and how are competing side reactions mitigated?

  • Methodology : The compound can be synthesized via organometallic additions to oxetan-3-one derivatives. For example, Grignard reagents or organolithium compounds react with oxetan-3-one to form oxetan-3-ol derivatives, followed by functionalization of the aminoethyl group . Competing side reactions, such as over-addition or ring-opening, are minimized by controlling reaction stoichiometry (e.g., slow addition of organometallic reagents) and using low temperatures (−78°C to 0°C) to stabilize intermediates . Post-reduction steps (e.g., NaBH₄ or LiAlH₄) may refine the aminoethyl moiety .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify the oxetane ring (δ ~4.0–4.5 ppm for oxetane protons) and aminoethyl group (δ ~2.5–3.5 ppm for CH₂NH₂). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • IR : Confirms hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) groups.
  • X-ray crystallography : Resolves stereochemical ambiguities in the oxetane ring and aminoethyl orientation .

Q. How should this compound be stored to prevent degradation?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the amine group. Desiccants (e.g., silica gel) mitigate hygroscopicity, which can hydrolyze the oxetane ring .

Advanced Research Questions

Q. How can bioisosteric replacement strategies involving this compound improve drug candidate stability?

  • Methodology : The oxetane ring serves as a bioisostere for carbonyl or gem-dimethyl groups, enhancing metabolic stability and solubility. For example, Burkhard et al. demonstrated that oxetanes reduce clearance rates in vivo by resisting cytochrome P450 oxidation. The aminoethyl group further enables conjugation with targeting moieties (e.g., peptides) via amide bond formation .

Q. What strategies optimize regioselectivity in Friedel-Crafts reactions involving this compound derivatives?

  • Methodology : Lithium-catalyzed Friedel-Crafts reactions on oxetan-3-ols require careful control of Lewis acid strength (e.g., LiNTf₂ vs. LiClO₄) to direct regioselectivity. For example, Croft et al. achieved 3,3-diaryloxetane formation using LiNTf₂ in THF at −40°C, while LiClO₄ favored 2,3-dihydrobenzofurans .

Q. How are data contradictions addressed when this compound exhibits variable biological activity across assays?

  • Methodology :

  • Purity analysis : HPLC-MS identifies impurities (e.g., oxidized by-products like oxetan-3-one derivatives) that may interfere with assays .
  • Buffer compatibility : Test solubility in assay buffers (e.g., PBS vs. HEPES) to rule out aggregation artifacts.
  • Orthogonal assays : Confirm activity via SPR (binding affinity) and cellular assays (functional readouts) to distinguish false positives .

Q. What mechanistic insights explain the oxetane ring’s stability under basic vs. acidic conditions?

  • Methodology : The oxetane ring is stable in mild bases (pH 7–9) but undergoes acid-catalyzed ring-opening via protonation of the oxygen atom, leading to carbocation intermediates. Computational studies (DFT) predict activation barriers for ring-opening, which correlate with experimental observations in HCl/THF systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.